molecular formula C18H16O4 B3043778 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin CAS No. 91787-20-1

3-(3,4-Dimethoxyphenyl)-4-methylcoumarin

Cat. No. B3043778
CAS RN: 91787-20-1
M. Wt: 296.3 g/mol
InChI Key: XTQFXRPKOWXOQI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, also known as DMC, is a synthetic compound that belongs to the coumarin family. It is widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Methods : An improved method for synthesizing 3-aryl coumarin derivatives, including 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, was developed, providing a more convenient and practical approach with higher yields compared to previous methods (Can, 2009).

Biological and Medicinal Applications

  • Cytotoxic and Antioxidant Properties : The synthesis of similar coumarin derivatives demonstrated cytotoxic and antioxidant activities, indicating the potential of these compounds in medical applications, although the specific activities of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin are not detailed in this study (Çelikezen et al., 2020).
  • Neuroprotective and Antioxidant Activities : Various 4-methylcoumarins, including compounds structurally related to 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, showed significant neuroprotective and antioxidant effects. This suggests their potential usefulness in managing neurodegenerative diseases (Malhotra et al., 2016).

Material Science and Other Applications

  • Electrochemical Properties : Studies on novel phthalocyanines substituted with 3-(3,4-Dimethoxyphenyl)coumarin derivatives revealed interesting electrochemical and spectroelectrochemical properties. These findings suggest their potential application in materials science, particularly for electrochromic devices (Feridun et al., 2019).

Future Directions

: Yadav, M. P. S., Kumar, A., & Jayarama, A. (2016). Vibrational spectra analysis, NBO, HOMO–LUMO, and nonlinear optical behavior studies on 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Monatshefte für Chemie - Chemical Monthly, 147(2016), 1045–1061. Link

: Introduction. Chalcones are aromatic ketones that form the central core for a variety of important biological and nonlinear optical (NLO) compounds. Monatshefte für Chemie - Chemical Monthly, 147(2016), 1045–1061.

: Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of luteolins based methoxy group substituted 2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one (DMP3H) compound. International Journal of Chemical Technology, 13(2021), 1–12. [Link](http://op.niscpr.res.in/index.php/IJCT/article

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-13-6-4-5-7-14(13)22-18(19)17(11)12-8-9-15(20-2)16(10-12)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFXRPKOWXOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-4-methylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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